molecular formula C11H13F2NO3 B8030816 1,5-Difluoro-2-(3-methylbutoxy)-4-nitrobenzene CAS No. 1881330-70-6

1,5-Difluoro-2-(3-methylbutoxy)-4-nitrobenzene

Cat. No.: B8030816
CAS No.: 1881330-70-6
M. Wt: 245.22 g/mol
InChI Key: NHXONMQNYUAGBG-UHFFFAOYSA-N
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Description

1,5-Difluoro-2-(3-methylbutoxy)-4-nitrobenzene is an organic compound characterized by the presence of fluorine, nitro, and alkoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Difluoro-2-(3-methylbutoxy)-4-nitrobenzene typically involves the following steps:

    Fluorination: The fluorine atoms are introduced via halogen exchange reactions, often using reagents like potassium fluoride.

    Alkoxylation: The alkoxy group is introduced through nucleophilic substitution reactions, where an appropriate alcohol (3-methylbutanol) reacts with the benzene derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,5-Difluoro-2-(3-methylbutoxy)-4-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Major Products Formed

    Reduction: 1,5-Difluoro-2-(3-methylbutoxy)-4-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,5-Difluoro-2-(3-methylbutoxy)-4-nitrobenzene has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: :

Properties

IUPAC Name

1,5-difluoro-2-(3-methylbutoxy)-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO3/c1-7(2)3-4-17-11-6-10(14(15)16)8(12)5-9(11)13/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXONMQNYUAGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C(=C1)[N+](=O)[O-])F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001231606
Record name Benzene, 1,5-difluoro-2-(3-methylbutoxy)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001231606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881330-70-6
Record name Benzene, 1,5-difluoro-2-(3-methylbutoxy)-4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881330-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,5-difluoro-2-(3-methylbutoxy)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001231606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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